8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile is a chemical compound with the molecular formula C10H6BrN3O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 8th position, a methoxy group at the 5th position, and a carbonitrile group at the 2nd position on the naphthyridine ring.
Preparation Methods
The synthesis of 8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and cyanogen bromide for the nitrile introduction . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for yield and purity.
Chemical Reactions Analysis
8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer, anti-HIV, and antimicrobial activities.
Biological Studies: Researchers use it to study the structure-activity relationships (SAR) of naphthyridine derivatives and their biological effects.
Industrial Applications: It is used in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play crucial roles in binding to these targets, while the carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile can be compared with other naphthyridine derivatives, such as:
5-Methoxy-1,6-naphthyridine: Lacks the bromine and carbonitrile groups, resulting in different reactivity and biological activity.
8-Bromo-1,6-naphthyridine: Lacks the methoxy and carbonitrile groups, affecting its chemical properties and applications.
1,6-Naphthyridine-2-carbonitrile: Lacks the bromine and methoxy groups, leading to variations in its chemical behavior and biological effects.
The unique combination of substituents in this compound gives it distinct properties and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H6BrN3O |
---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
8-bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c1-15-10-7-3-2-6(4-12)14-9(7)8(11)5-13-10/h2-3,5H,1H3 |
InChI Key |
JTKGGMUXWUGZCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC(=N2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.